2-Methyl-2-nitrotridecane
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Overview
Description
2-Methyl-2-nitrotridecane is an organic compound with the molecular formula C14H29NO2 It is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-nitrotridecane typically involves the nitration of 2-methyltridecane. This process can be achieved through the reaction of 2-methyltridecane with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually require controlled temperatures to prevent over-nitration and ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-nitrotridecane can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can be oxidized to form nitroso derivatives or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Reduction: 2-Methyl-2-aminotridecane
Oxidation: 2-Methyl-2-nitrosotridecane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methyl-2-nitrotridecane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-nitrotridecane involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules or participate in further chemical transformations. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
2-Methyltridecane: An isomer of 2-Methyl-2-nitrotridecane, lacking the nitro group.
2-Nitrotridecane: A similar nitroalkane with a different alkyl chain structure.
2-Methyl-2-nitrobutane: A shorter-chain analog with similar nitro functionality.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its longer alkyl chain compared to other nitroalkanes can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for specialized research and industrial applications.
Properties
CAS No. |
76173-38-1 |
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Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
2-methyl-2-nitrotridecane |
InChI |
InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-12-13-14(2,3)15(16)17/h4-13H2,1-3H3 |
InChI Key |
BBWXXIOZKWWNQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
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